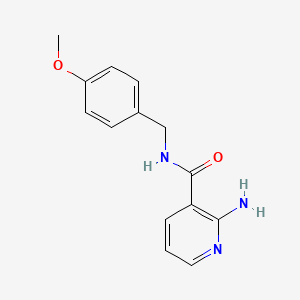

2-Amino-N-(4-methoxybenzyl)nicotinamide

Description

Properties

IUPAC Name |

2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-19-11-6-4-10(5-7-11)9-17-14(18)12-3-2-8-16-13(12)15/h2-8H,9H2,1H3,(H2,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRKUDDEVNEWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701197388 | |

| Record name | 2-Amino-N-[(4-methoxyphenyl)methyl]-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701197388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221539-32-8 | |

| Record name | 2-Amino-N-[(4-methoxyphenyl)methyl]-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221539-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-[(4-methoxyphenyl)methyl]-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701197388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-methoxybenzyl)nicotinamide typically involves multiple steps. One common method is the reaction of 4-methoxybenzylamine with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-methoxybenzyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that nicotinamide derivatives, including 2-Amino-N-(4-methoxybenzyl)nicotinamide, exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a study demonstrated that nicotinamide derivatives could effectively target cancer cell metabolism and enhance the efficacy of chemotherapy agents by reducing drug resistance mechanisms .

1.2 Neuroprotective Effects

Research has suggested that nicotinamide and its analogs may have neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's. The compound appears to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's pathology. In vitro studies indicated that this compound could enhance cognitive function in animal models by improving cholinergic signaling .

Dermatological Applications

2.1 Skin Health and Anti-Aging

Nicotinamide is widely recognized for its dermatological benefits, including anti-aging and skin barrier enhancement properties. This compound has been incorporated into cosmetic formulations aimed at improving skin hydration, reducing hyperpigmentation, and enhancing overall skin texture. Clinical trials have shown that topical application of nicotinamide can significantly reduce the appearance of fine lines and wrinkles by boosting collagen synthesis and improving skin elasticity .

2.2 Acne Treatment

The compound has also been studied for its efficacy in treating acne vulgaris. Its anti-inflammatory properties help reduce the severity of acne lesions by modulating the inflammatory response in the skin. A clinical trial reported that a formulation containing this compound led to a notable decrease in acne lesions after 12 weeks of treatment .

Biochemical Applications

3.1 Enzyme Modulation

This compound acts as an inhibitor of poly(ADP-ribose) polymerases (PARPs), enzymes involved in DNA repair mechanisms. This inhibition can enhance the sensitivity of cancer cells to radiation therapy by preventing effective DNA repair following damage .

3.2 Metabolic Regulation

The compound is also implicated in metabolic regulation through its role as a precursor for NAD+ (Nicotinamide adenine dinucleotide), a critical coenzyme in cellular metabolism. By enhancing NAD+ levels, it may improve mitochondrial function and energy metabolism, which is particularly beneficial in metabolic disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-methoxybenzyl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following sections compare 2-Amino-N-(4-methoxybenzyl)nicotinamide with structurally and functionally related compounds, focusing on synthesis, substituent effects, and biological activity.

Structural Analogs in Antifungal Activity

Key Compounds :

- Compound 10b (2-amino-N-((5-(3-fluorophenoxy)thiophen-2-yl)methyl)nicotinamide)

- Compounds 11g/11h (fluorophenyl-substituted thiophene derivatives)

Key Findings :

- The 4-methoxybenzyl group in the target compound may offer improved solubility compared to the fluorophenoxy-thiophene groups in 10b and 11g/11h, which prioritize lipophilicity for membrane penetration .

- Compounds 11g/11h exhibit superior broad-spectrum activity due to their fluorophenyl-thiophene motifs, which enhance interactions with fungal GPI biosynthesis enzymes .

Isosteric and Positional Isomers

Key Compound :

- 2-Aminoisonicotinamide (amino group at position 2 of isonicotinic acid)

Key Findings :

Compounds with 4-Methoxybenzyl Substituents

Key Compounds :

Key Findings :

Biological Activity

2-Amino-N-(4-methoxybenzyl)nicotinamide is a derivative of nicotinamide that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a broader class of nicotinamide derivatives that have shown promise in therapeutic applications, including anti-cancer and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 218.25 g/mol

- IUPAC Name : 2-amino-N-(4-methoxybenzyl)pyridine-3-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with cell signaling. The compound may exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : It has been observed to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme implicated in several diseases, including cancer and metabolic disorders .

- Modulation of Angiogenesis : Similar compounds have been reported to affect vascular endothelial growth factor (VEGF) signaling, which plays a crucial role in angiogenesis and tumor growth .

- Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative stress .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| NNMT Inhibition | IC50 = 24.6 µM | |

| Anti-cancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels | |

| Antioxidant | Scavenges ROS |

Case Studies

Several studies have investigated the biological activity of nicotinamide derivatives, including this compound:

- Cancer Cell Studies : In vitro studies demonstrated that this compound significantly reduced viability in various cancer cell lines, including LNCaP (prostate cancer) and MCF-7 (breast cancer), indicating its potential as an anti-cancer agent .

- Diabetic Retinopathy Models : Research indicated that derivatives similar to this compound could inhibit VEGF receptor activity, suggesting therapeutic potential for conditions like diabetic retinopathy .

- Neuroprotective Effects : In models of neurodegeneration, compounds with similar structures were shown to protect neuronal cells from oxidative damage, highlighting a possible application in neurodegenerative diseases .

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm the presence of the 4-methoxybenzyl group (δ ~3.8 ppm for OCH₃) and the nicotinamide backbone (aromatic protons at δ 7.0–8.5 ppm) .

- IR spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm structural integrity .

How do researchers design Structure-Activity Relationship (SAR) studies for nicotinamide derivatives targeting antifungal activity?

Q. Advanced

- Systematic substitution : Introduce substituents at the 2-amino position (e.g., alkyl, aryl) and vary the methoxy group on the benzyl moiety to assess antifungal potency .

- Biological assays : Test derivatives against Candida albicans and Aspergillus spp. using broth microdilution (CLSI M27/M38 guidelines) to determine MIC₅₀ values .

- Data correlation : Use multivariate analysis to link substituent electronic properties (Hammett σ) with activity trends .

What methodologies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Q. Advanced

- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes) to identify discrepancies caused by bioavailability .

- Dose-response recalibration : Adjust in vivo dosing regimens based on in vitro IC₅₀ values and exposure levels (AUC/MIC ratios) .

- Mechanistic studies : Use knockout fungal strains or enzyme inhibition assays to confirm target engagement in both models .

How is computational modeling applied in predicting the binding modes of this compound with fungal enzymes?

Q. Advanced

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 or β-1,3-glucan synthase. Focus on hydrogen bonds with catalytic residues (e.g., His310 in CYP51) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and desolvation effects .

- Free energy calculations : Apply MM-GBSA to rank derivatives by predicted binding affinity .

What crystallization strategies ensure high-quality single crystals for X-ray diffraction analysis?

Q. Basic

- Solvent selection : Use slow evaporation in mixed solvents (e.g., DCM/hexane) to promote nucleation .

- Temperature control : Gradual cooling (0.5°C/hour) from saturated solutions minimizes lattice defects .

- Structure refinement : Employ SHELXL for least-squares refinement against Fo² data, with anisotropic displacement parameters for non-H atoms .

What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Q. Advanced

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to ensure consistent intermediate formation .

- Quality by Design (QbD) : Optimize critical parameters (e.g., stoichiometry, pH) using Design of Experiments (DoE) .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to identify sensitive steps (e.g., amide hydrolysis) .

How do researchers validate target engagement in cellular models for this compound?

Q. Advanced

- Fluorescent probes : Conjugate the compound with BODIPY tags for live-cell imaging to track localization in fungal hyphae .

- Thermal shift assays : Measure ΔTm of target enzymes (e.g., CYP51) via DSF to confirm binding-induced stabilization .

- CRISPR-Cas9 knockouts : Compare activity in wild-type vs. target gene-deleted strains to establish mechanism-specific effects .

What are the stability profiles under different conditions, and how are degradation products analyzed?

Q. Basic

- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .

- HPLC-MS analysis : Use C18 columns (ACN/water + 0.1% formic acid) to separate degradation products (e.g., hydrolyzed amides or demethylated analogs) .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

How are in vitro ADMET properties assessed to prioritize derivatives for in vivo testing?

Q. Advanced

- Permeability : Perform Caco-2 assays or PAMPA to predict intestinal absorption .

- Metabolic stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS .

- Toxicity screening : Use HepG2 cells for cytotoxicity (MTT assay) and hERG binding assays to assess cardiac risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.